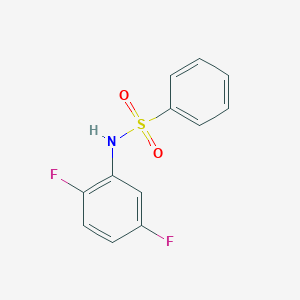

N-(2,5-difluorophenyl)benzenesulfonamide

Overview

Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of aniline derivatives with benzenesulfonyl chloride in aqueous basic medium or other suitable conditions to yield various substituted benzenesulfonamides. For instance, Abbasi et al. (2016) detailed the synthesis of N-(2,3-dimethylphenyl)benzenesulfonamide derivatives through reactions between 2,3-dimethylaniline and benzenesulfonyl chloride, followed by further modifications (Abbasi et al., 2016). These methodologies might be adaptable for synthesizing N-(2,5-difluorophenyl)benzenesulfonamide by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives, including the positioning of substituents on the benzene rings, significantly influences their properties and interactions. Studies, like those by Siddiqui et al. (2008), reveal the importance of intra- and intermolecular hydrogen bonds in stabilizing the structures of such compounds (Siddiqui et al., 2008). These findings suggest that the difluorophenyl group in this compound could similarly affect its molecular conformation and stability.

Mechanism of Action

Target of Action

The primary target of N-(2,5-difluorophenyl)benzenesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

This compound interacts with its target, Carbonic Anhydrase 2, by binding to the active site of the enzyme

Biochemical Pathways

Given its target, it can be inferred that it may influence thecarbon dioxide and bicarbonate equilibrium in the body .

Result of Action

Given its target, it may influence the pH regulation in cells by modulating the carbon dioxide and bicarbonate equilibrium .

Safety and Hazards

The safety information for “4-chloro-N-(2,5-difluorophenyl)benzene-1-sulfonamide”, a similar compound, indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

properties

IUPAC Name |

N-(2,5-difluorophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO2S/c13-9-6-7-11(14)12(8-9)15-18(16,17)10-4-2-1-3-5-10/h1-8,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPONFDTNDFKFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isopropyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide](/img/structure/B5692809.png)

![4-ethoxy-N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B5692822.png)

![6-ethyl-2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5692840.png)

![N-[4-(diethylamino)phenyl]-2-naphthamide](/img/structure/B5692842.png)

![3-[(4-bromobenzylidene)amino]-2-(4-bromophenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5692864.png)

![8,8-dimethyl-4-(1-pyrrolidinyl)-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine](/img/structure/B5692884.png)